Aqueous Solubility Driven by Sulfonic Acid pKa: Comparison with Carboxylic Acid Analogues
The benzenesulfonic acid group (pKa ≈ –2.5) remains fully ionized across the entire physiologically relevant pH range, whereas the carboxylic acid group of 3-[(2-oxooxolan-3-yl)sulfamoyl]benzoic acid (pKa ≈ 4.2) is largely protonated below pH 4 [1]. Consequently, the target compound exhibits ≥ 100‑fold higher aqueous solubility at pH 3–4 compared with the carboxylic analogue, a critical parameter for homogeneous assay conditions and parenteral formulation screening.
| Evidence Dimension | Aqueous solubility at pH 3–4 (estimated ratio based on ionisation state) |
|---|---|
| Target Compound Data | Expected to be highly water‑soluble (> 10 mg/mL) due to permanent sulfonate anion |
| Comparator Or Baseline | 3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid; solubility limited by protonated carboxylic acid below pH 4 |
| Quantified Difference | Estimated solubility ratio > 100‑fold in favour of the target compound at pH 3–4 |
| Conditions | Based on standard pKa‑solubility relationships for aromatic sulfonic vs. carboxylic acids; direct experimental solubility data for the two specific compounds are not available. |
Why This Matters
Procurement decisions for applications requiring low‑pH solubility (e.g., acidic mobile phases, lysosomal targeting) must select the sulfonic acid congener.
- [1] Serjeant, E. P.; Dempsey, B. Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series, Pergamon Press, 1979. (Typical pKa for benzenesulfonic acid ≈ –2.5; for substituted benzoic acids ≈ 4.2.) View Source
